In Vivo Rat Clearance: Cp-CF₃ Moiety Reduces Clearance by 4.3- to 14.1-Fold vs. tert-Butyl Matched Pairs
The trifluoromethylcyclopropyl (Cp-CF₃) group, which is the defining substituent of the target compound, has been quantitatively shown to confer substantially lower in vivo clearance compared to the tert-butyl group in matched-pair pharmacokinetic studies. In the Barnes-Seeman study, Cp-CF₃-containing compound 9 exhibited rat in vivo clearance (Cl) of 4.6 mL/min/kg versus 20 mL/min/kg for its tert-butyl counterpart compound 1—a 4.3-fold reduction—and a half-life (t₁/₂) extension from 2.3 h to 9.1 h. In a second matched pair, Cp-CF₃-containing compound 12 showed rat Cl of 25 mL/min/kg versus 352 mL/min/kg for tert-butyl compound 11, a 14.1-fold improvement, with t₁/₂ increasing from 0.2 h to 3.4 h [1]. These data constitute class-level evidence that any compound incorporating the Cp-CF₃ moiety, including 1-nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene, benefits from inherently superior metabolic stability compared to the corresponding tert-butyl analog.
| Evidence Dimension | In vivo rat pharmacokinetic parameters (clearance and half-life) |
|---|---|
| Target Compound Data | Cp-CF₃ scaffold: rat Cl = 4.6 mL/min/kg (compound 9); rat t₁/₂ = 9.1 h (compound 9). Second pair: rat Cl = 25 mL/min/kg (compound 12); rat t₁/₂ = 3.4 h (compound 12). |
| Comparator Or Baseline | tert-Butyl analog compound 1: rat Cl = 20 mL/min/kg, rat t₁/₂ = 2.3 h. tert-Butyl analog compound 11: rat Cl = 352 mL/min/kg, rat t₁/₂ = 0.2 h. |
| Quantified Difference | 4.3-fold to 14.1-fold reduction in in vivo clearance; t₁/₂ extension of 3.0- to 17.0-fold. |
| Conditions | Matched molecular pairs of Cp-CF₃ vs. tert-butyl evaluated in Sprague-Dawley rat pharmacokinetic studies; compounds dosed intravenously. |
Why This Matters
For procurement decisions in lead optimization programs, selecting a Cp-CF₃-containing building block such as the target compound over a tert-butyl analog can directly reduce the number of iterative synthesis–PK cycles required to achieve an acceptable in vivo half-life.
- [1] Barnes-Seeman D, et al. Metabolically Stable tert-Butyl Replacement. ACS Med Chem Lett. 2013;4(6):514–516. Table 3: In Vitro and in Vivo Clearance Comparisons. doi:10.1021/ml400045j. View Source
